3'-Hydroxypuerarin
Overview
Description
3’-Hydroxypuerarin is an isoflavone compound isolated from the roots of Pueraria lobata (WilldThis compound is known for its potent antioxidant properties, which include scavenging reactive oxygen species such as peroxynitrite (ONOO-), nitric oxide (NO•), and total reactive oxygen species (ROS) .
Mechanism of Action
Target of Action
3’-Hydroxypuerarin, also known as Pueraria glycoside, is an isoflavone glycoside derived from the roots of Pueraria lobata (Willd.) Ohwi . It has been identified as a pharmacologically active component with diverse benefits . The primary targets of 3’-Hydroxypuerarin are Reactive Oxygen Species (ROS) . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis .
Mode of Action
3’-Hydroxypuerarin interacts with its primary targets, ROS, by acting as an antioxidant . It exhibits significant scavenging activity against ONOO(-), NO•, and total ROS . This interaction results in the reduction of oxidative stress, which is often associated with various diseases .
Biochemical Pathways
3’-Hydroxypuerarin affects several cellular and molecular pathways. It interacts with pathways such as MAPK, AMPK, NF-κB, mTOR, β-catenin, and PKB/Akt, as well as different receptors, enzymes, and growth factors . These pathways are involved in various biological processes, including cell migration, translational responses, cell survival, and vascular homeostasis .
Result of Action
The molecular and cellular effects of 3’-Hydroxypuerarin’s action are diverse. It has been shown to have neuroprotective, hepatoprotective, cardioprotective, immunomodulatory, anticancer, anti-diabetic, and anti-osteoporosis properties . These effects are achieved through its interaction with various cellular and molecular pathways, leading to the modulation of several basic cellular functions .
Biochemical Analysis
Biochemical Properties
3’-Hydroxypuerarin interacts with various enzymes and proteins in biochemical reactions. It has been found to have significant antioxidant properties, showing marked scavenging activities against ONOO-, NO•, and total ROS . This suggests that 3’-Hydroxypuerarin may interact with enzymes and proteins involved in oxidative stress pathways.
Cellular Effects
3’-Hydroxypuerarin has been shown to have effects on various types of cells and cellular processes. It has been reported to have significant antioxidant properties, which could influence cell function by reducing oxidative stress
Molecular Mechanism
The molecular mechanism of 3’-Hydroxypuerarin involves its antioxidant properties. It shows marked scavenging activities against ONOO-, NO•, and total ROS . This suggests that 3’-Hydroxypuerarin may exert its effects at the molecular level by binding to and neutralizing these reactive species, thereby reducing oxidative stress. It may also interact with enzymes involved in the production or detoxification of these species.
Temporal Effects in Laboratory Settings
It has been reported to have significant antioxidant properties , suggesting that it may have long-term effects on cellular function by reducing oxidative stress
Metabolic Pathways
It is likely to interact with enzymes involved in oxidative stress pathways due to its antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Hydroxypuerarin can be extracted from kudzu root using various methods. One common method involves ultrasonic extraction, which uses ultrasonic power to isolate 3’-Hydroxypuerarin along with other isoflavones such as puerarin, daidzin, and genistein . The extraction process is optimized using response surface methodology to achieve the best extraction parameters.
Industrial Production Methods: In industrial settings, the extraction of 3’-Hydroxypuerarin from kudzu root involves several steps. The roots are first dried and ground into a fine powder. The powder is then subjected to ultrasonic extraction using a solvent such as methanol. The extract is concentrated and purified using column chromatography to isolate 3’-Hydroxypuerarin .
Chemical Reactions Analysis
Types of Reactions: 3’-Hydroxypuerarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify its structure, potentially enhancing its antioxidant properties.
Substitution: Substitution reactions can introduce different functional groups, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can enhance its antioxidant properties .
Scientific Research Applications
3’-Hydroxypuerarin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the antioxidant properties of isoflavones.
Biology: Its antioxidant properties make it useful in studying oxidative stress and its effects on biological systems.
Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits.
Comparison with Similar Compounds
3’-Hydroxypuerarin is unique among isoflavones due to its potent antioxidant properties. Similar compounds include:
Puerarin: Another isoflavone from kudzu root, known for its cardiovascular benefits.
Daidzein: An isoflavone with estrogen-like effects, commonly found in soy products.
Genistein: Known for its anti-cancer properties, also found in soy products.
Compared to these compounds, 3’-Hydroxypuerarin has a stronger ability to scavenge reactive oxygen species, making it particularly valuable in research focused on oxidative stress and related conditions .
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-6-14-17(27)18(28)19(29)21(31-14)15-12(24)4-2-9-16(26)10(7-30-20(9)15)8-1-3-11(23)13(25)5-8/h1-5,7,14,17-19,21-25,27-29H,6H2/t14-,17-,18+,19-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARZMRVWLORUSR-VPRICQMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151700 | |
Record name | Pueraria glycoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117060-54-5 | |
Record name | 3′-Hydroxypuerarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117060-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pueraria glycoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117060545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pueraria glycoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-HYDROXYPUERARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7KVR1LSN0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.